molecular formula C5H9NO3 B12400165 Ac-Ala-OH-d4

Ac-Ala-OH-d4

Cat. No.: B12400165
M. Wt: 135.15 g/mol
InChI Key: KTHDTJVBEPMMGL-MKHXCRIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Ala-OH-d4, also known as deuterium-labeled N-acetyl-L-alanine, is a stable isotope-labeled compound. It is a derivative of N-acetyl-L-alanine, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-OH-d4 involves the incorporation of deuterium into N-acetyl-L-alanine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-OH-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted analogs of this compound .

Scientific Research Applications

Ac-Ala-OH-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Ala-OH-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation within the system. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric signals. This makes it particularly valuable in tracing studies and pharmacokinetic analyses .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

135.15 g/mol

IUPAC Name

(2S)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D

InChI Key

KTHDTJVBEPMMGL-MKHXCRIBSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C

Origin of Product

United States

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